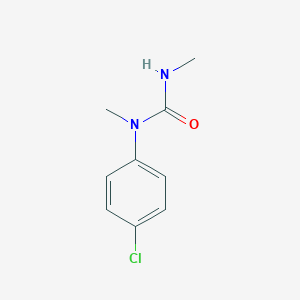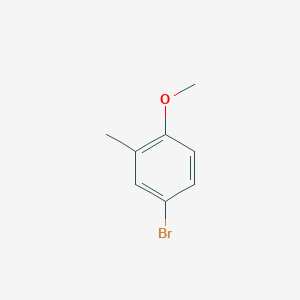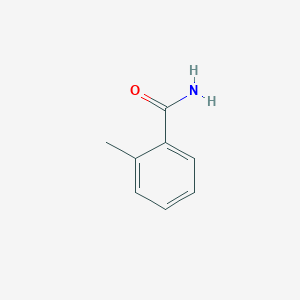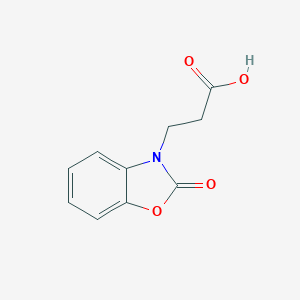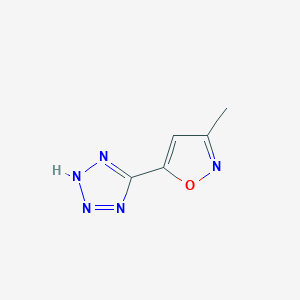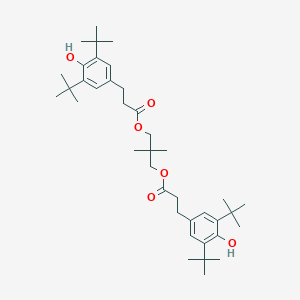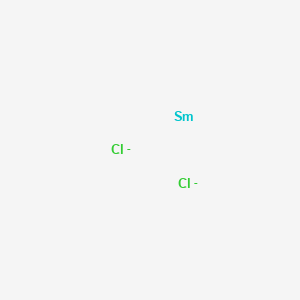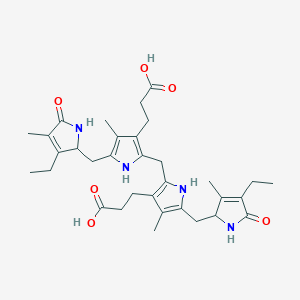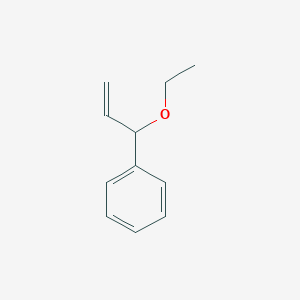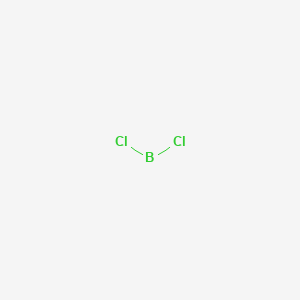
2-(Oxolan-3-yl)propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-(Oxolan-3-yl)propanedioic acid, such as aldehyde building blocks protected as acid-labile N-Boc N,O-acetals, has been demonstrated. These compounds are synthesized from simple starting materials like 1,3-propanediol and 1,4-butanediol, achieving 70% overall yield. The synthesis involves facile steps and highlights the potential for creating complex molecules from simple precursors, indicating the versatility and reactivity of compounds within this class (Groth & Meldal, 2001).
Molecular Structure Analysis
The structure of compounds closely related to 2-(Oxolan-3-yl)propanedioic acid, such as ninhydrin derivatives, has been detailed through spectral analysis and single crystal X-ray analysis. These studies reveal the intricacies of molecular configurations, highlighting the importance of structural analysis in understanding the reactivity and properties of these compounds. Advanced computational methods, including DFT/B3LYP, have been employed to optimize molecular structures and calculate vibrational wave numbers, providing insights into the electronic properties of these molecules (Ghalib et al., 2019).
Chemical Reactions and Properties
2-(Oxolan-3-yl)propanedioic acid and its derivatives participate in various chemical reactions, showcasing their reactivity and potential in synthetic chemistry. For instance, the compound has been involved in thioacetalization reactions, demonstrating high yields and chemoselectivity. These reactions underscore the compound's utility in synthesizing dithioacetals, an important class of organic compounds (Yu et al., 2005).
Physical Properties Analysis
The physical properties of 2-(Oxolan-3-yl)propanedioic acid derivatives, such as 1,3-dioxolanes, have been extensively studied. These investigations include the examination of boiling points, solubility, and other physical parameters essential for their application in various fields, including materials science and chemical engineering (Ahmad et al., 1984).
Scientific Research Applications
Biotechnological Production and Recovery
Biologically produced diols like 1,3-propanediol and 2,3-butanediol, which share structural similarities with 2-(Oxolan-3-yl)propanedioic acid, are highlighted for their wide range of applications. The recovery and purification of these diols from fermentation broth, a process crucial for their industrial production, is emphasized for its significant cost implications. Advances in separation technologies such as aqueous two-phase extraction, pervaporation, reverse osmosis, and in situ extractive or pervaporative fermentations are pointed out for their potential in improving yield, purity, and energy efficiency in the downstream processing of biologically produced diols (Xiu & Zeng, 2008).
Catalysis and Chemical Conversion
The catalytic conversion of glycerol into cyclic acetals is another key area where 2-(Oxolan-3-yl)propanedioic acid derivatives play a role. The acid-catalyzed condensation of glycerol, a renewable material, with various aldehydes to produce novel platform chemicals is an area of interest. These compounds serve as precursors for various valuable chemicals, highlighting the significance of 2-(Oxolan-3-yl)propanedioic acid and its derivatives in sustainable chemistry and industrial applications (Deutsch, Martin, & Lieske, 2007).
Green Chemistry and Sustainable Processes
The exploration of environmentally benign routes for chemical production is a crucial aspect of modern research. The synthesis of methacrylic acid through an integrated process involving the bioconversion of 2-methyl-1,3-propanediol and subsequent catalytic dehydration represents a novel and green approach. This method stands out as an eco-friendly alternative to traditional processes, emphasizing the role of 2-(Oxolan-3-yl)propanedioic acid and its derivatives in promoting sustainable industrial practices (Pyo et al., 2012).
Biofuel and Energy Applications
The conversion of glycerol into 1,3-propanediol for use in polymers, cosmetics, and lubricants is another area where the relevance of 2-(Oxolan-3-yl)propanedioic acid derivatives is noted. Microbial production of 1,3-propanediol from glycerol by Lactobacillus reuteri and subsequent optimization of the process for industrial viability is a critical step towards the sustainable production of biofuels and other valuable chemicals (Vieira et al., 2015).
Material Science and Engineering
The study of temperature- and vapor-induced reversible single-crystal-to-single-crystal transformations in Gd-based metal-organic frameworks (MOFs) showcases the intricate applications of 2-(Oxolan-3-yl)propanedioic acid derivatives in material science. These transformations and the significant magnetocaloric effects observed in these MOFs underscore the potential of these compounds in advanced materials and engineering applications (Liu et al., 2016).
properties
IUPAC Name |
2-(oxolan-3-yl)propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c8-6(9)5(7(10)11)4-1-2-12-3-4/h4-5H,1-3H2,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUBKNURKXIOCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxolan-3-yl)propanedioic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

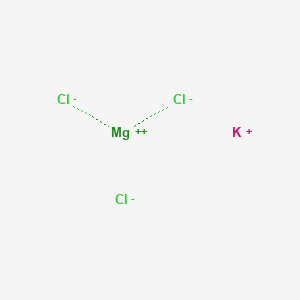
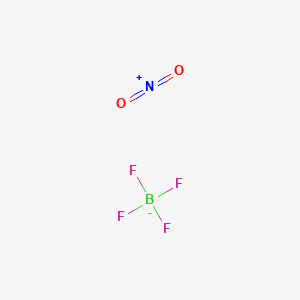
![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B88798.png)
